2-(2,3-Dimethylphenyl)acetonitrile
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Overview
Description
2-(2,3-Dimethylphenyl)acetonitrile is a chemical compound with the molecular formula C11H11N. It is a colorless to pale yellow liquid with a faint odor. This compound is widely used in various fields, including medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-(2,3-Dimethylphenyl)acetonitrile involves the reaction of 2,3-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dimethylphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert their effects through specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dimethylphenyl)acetonitrile: Similar in structure but with different positional isomers of the methyl groups.
2,3-Dimethylbenzeneacetonitrile: Another isomer with similar chemical properties.
Uniqueness
2-(2,3-Dimethylphenyl)acetonitrile is unique due to its specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8-4-3-5-10(6-7-11)9(8)2/h3-5H,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBJWBJQJMILOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435939 |
Source
|
Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76574-43-1 |
Source
|
Record name | 2-(2,3-dimethylphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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